N-phenyl-2-(1-pyrrolidinyl)nicotinamide
Overview
Description
N-phenyl-2-(1-pyrrolidinyl)nicotinamide is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.137162174 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-phenyl-2-(1-pyrrolidinyl)nicotinamide is the voltage-gated sodium channel, Nav1.1 . This channel is predominantly expressed in parvalbumin-positive fast-spiking interneurons and has been genetically linked to Dravet syndrome . Another target of this compound is nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD salvage pathway .
Mode of Action
This compound acts as a potent activator of Nav1.1 . It increases the decay time constant (tau) of Nav1.1 currents at 0.03 μM, showing significant selectivity against Nav1.2, Nav1.5, and Nav1.6 . As an activator of NAMPT, it boosts NAMPT activity, effectively increasing intracellular levels of NAD .
Biochemical Pathways
This compound affects the NAD salvage pathway by activating NAMPT . This leads to an increase in intracellular levels of NAD, inducing subsequent metabolic and transcriptional reprogramming . The compound also influences the function of Nav1.1, which plays a crucial role in the propagation of action potentials in neurons .
Result of Action
The activation of Nav1.1 by this compound can be used to analyze pathophysiological functions of the Nav1.1 channel towards treating various central nervous system diseases . The activation of NAMPT and the subsequent increase in NAD levels can provide neuroprotective benefits .
Future Directions
Properties
IUPAC Name |
N-phenyl-2-pyrrolidin-1-ylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-13-7-2-1-3-8-13)14-9-6-10-17-15(14)19-11-4-5-12-19/h1-3,6-10H,4-5,11-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQPVGPDXZCYML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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